4-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0866393 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thienopyrazole derivatives, including those similar to the mentioned compound, have been synthesized through innovative methods involving reactions with chloroacetyl chloride, neutralization, and further reactions to produce various S-alkylated compounds. These compounds are characterized using elemental, FT-IR, ^1H-NMR, and mass spectroscopy, indicating a broad interest in exploring the chemical properties and reactivity of thienopyrazole derivatives (Ahmed F. Ahmed et al., 2018).
Antimicrobial Evaluation
Some thienopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds were tested against various pathogenic bacterial and fungal strains, showing significant antibacterial and antifungal activities. This highlights the potential of thienopyrazole derivatives in developing new antimicrobial agents (Farag M. A. Altalbawy, 2013).
Anti-inflammatory and Anticancer Properties
Research also explores the synthesis of novel thienopyrazole compounds for their anti-inflammatory and anticancer properties. Some synthesized compounds demonstrated high anti-inflammatory activity, indicating their potential in creating new treatments for inflammation-related conditions. Additionally, the anticancer properties of thienopyrazole derivatives have been investigated, with some compounds showing cytotoxic activity against cancer cell lines, suggesting their use in cancer research and therapy (A. El-Dean et al., 2015).
Properties
IUPAC Name |
4-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5-methyl-4-phenylthiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-13-17(14-7-4-3-5-8-14)18(20(28)24-11-15-9-6-10-30-15)22(31-13)26-21(29)19-16(23)12-25-27(19)2/h3-10,12H,11H2,1-2H3,(H,24,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBDROYSWDSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=C(C=NN2C)Cl)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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